

Spectroscopic Profile of 2,6-diethyl-4-bromoaniline: A Technical Guide

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Compound of Interest

Compound Name: 4-Bromo-2,6-diethylaniline

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 2,6-diethyl-4-bromoaniline, a key intermediate in various synthetic applications. This document is intended to serve as a valuable resource for researchers and professionals in drug development and related scientific fields by consolidating its spectral characteristics, including ^1H NMR, ^{13}C NMR, FT-IR, and Mass Spectrometry data. Detailed experimental protocols for acquiring such data are also presented.

Spectroscopic Data Summary

The following tables summarize the key quantitative spectroscopic data for 2,6-diethyl-4-bromoaniline.

Table 1: ^1H NMR Spectral Data

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
7.05	s	2H	Ar-H
3.58	s	2H	-NH ₂
2.45	q	4H	-CH ₂ -
1.22	t	6H	-CH ₃

Solvent: CDCl₃, Reference: TMS (0 ppm)

Table 2: ¹³C NMR Spectral Data (Predicted)

Chemical Shift (δ) ppm	Assignment
~143	C-NH ₂
~130	C-Br
~128	Ar-C
~125	Ar-C
~24	-CH ₂ -
~14	-CH ₃

Note: Predicted values are based on the analysis of 4-bromoaniline and 2,6-diethylaniline due to the limited availability of experimental data for the target compound.

Table 3: FT-IR Spectral Data

Wavenumber (cm ⁻¹)	Intensity	Assignment
3440-3300	Strong, Sharp	N-H Stretch (asymmetric and symmetric)
3050-3000	Medium	Aromatic C-H Stretch
2965-2850	Strong	Aliphatic C-H Stretch
1620-1580	Strong	N-H Scissoring / Aromatic C=C Stretch
1470-1430	Medium	CH ₂ Bend
1380-1365	Medium	CH ₃ Bend
1260-1000	Strong	C-N Stretch
860-800	Strong	C-H Out-of-plane Bend (para-substitution)
600-500	Medium-Strong	C-Br Stretch

Table 4: Mass Spectrometry Data

m/z	Relative Intensity (%)	Assignment
229	83.6	[M+2] ⁺ (with ⁸¹ Br)
227	85.4	[M] ⁺ (with ⁷⁹ Br)
214	96.6	[M-CH ₃] ⁺ (with ⁸¹ Br)
212	100.0	[M-CH ₃] ⁺ (with ⁷⁹ Br)
133	71.8	[M-Br-C ₂ H ₅] ⁺
132	25.6	[M-Br-C ₂ H ₆] ⁺
117	11.9	[C ₉ H ₁₃] ⁺
91	10.2	[C ₇ H ₇] ⁺

Ionization Method: Electron Ionization (EI)

Experimental Protocols

The following are detailed methodologies for the key experiments cited.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR

- Sample Preparation: A sample of approximately 5-10 mg of 2,6-diethyl-4-bromoaniline is dissolved in about 0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃). A small amount of tetramethylsilane (TMS) is added as an internal standard for chemical shift referencing (0 ppm).
- Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher) is used for analysis.
- ¹H NMR Acquisition:
 - The spectrometer is tuned and the magnetic field is shimmed to achieve optimal homogeneity.

- A standard single-pulse experiment is performed.
- Key parameters include a spectral width of approximately 15 ppm, an acquisition time of 3-4 seconds, and a relaxation delay of 1-2 seconds.
- Typically, 16 to 64 scans are acquired and averaged to improve the signal-to-noise ratio.
- ^{13}C NMR Acquisition:
 - A proton-decoupled pulse sequence is used to simplify the spectrum and enhance signal intensity.
 - The spectral width is set to approximately 220 ppm.
 - A longer relaxation delay (2-5 seconds) is often necessary for quaternary carbons.
 - A significantly larger number of scans (e.g., 1024 or more) is typically required due to the low natural abundance of the ^{13}C isotope.
- Data Processing: The raw data (Free Induction Decay - FID) is Fourier transformed, phase-corrected, and baseline-corrected. The chemical shifts are referenced to the internal standard.

Fourier-Transform Infrared (FT-IR) Spectroscopy

- Sample Preparation: As 2,6-diethyl-4-bromoaniline is a solid at room temperature, the KBr pellet method is commonly employed. A small amount of the sample (1-2 mg) is finely ground with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle. The mixture is then pressed into a thin, transparent pellet using a hydraulic press.
- Instrumentation: An FT-IR spectrometer equipped with a deuterated triglycine sulfate (DTGS) or mercury cadmium telluride (MCT) detector is used.
- Data Acquisition:
 - A background spectrum of the empty sample compartment (or a pure KBr pellet) is recorded.

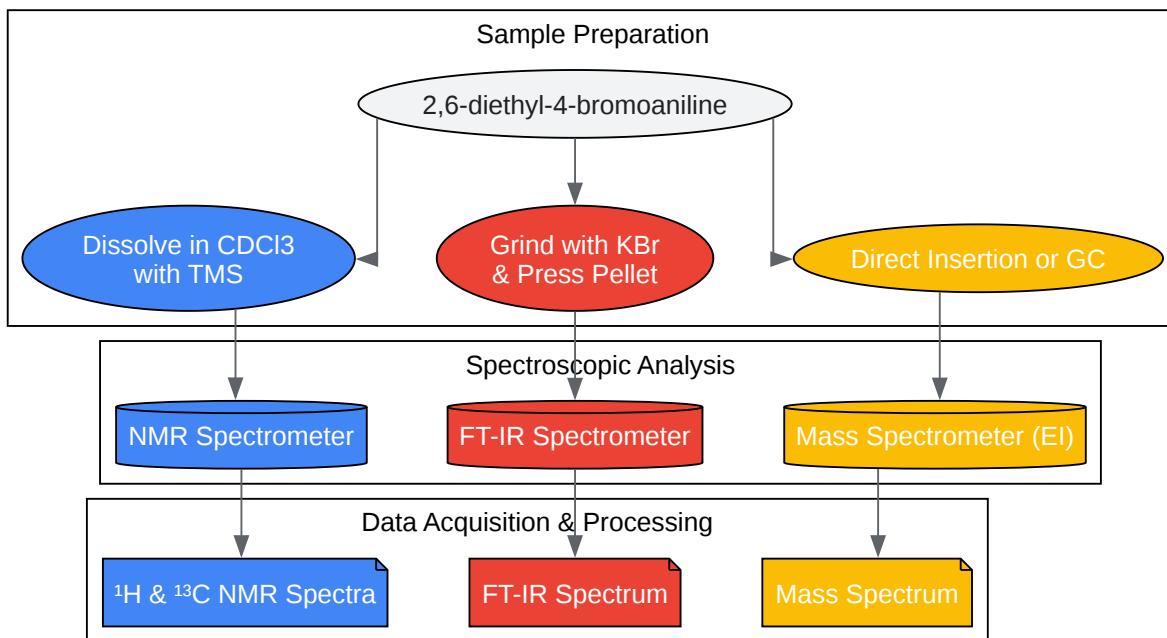
- The KBr pellet containing the sample is placed in the sample holder.
- The spectrum is typically recorded over a range of 4000 to 400 cm^{-1} with a resolution of 4 cm^{-1} .
- Multiple scans (e.g., 16-32) are co-added to improve the signal-to-noise ratio.
- Data Processing: The sample spectrum is ratioed against the background spectrum to produce the final transmittance or absorbance spectrum.

Mass Spectrometry (MS)

- Sample Introduction: The sample is introduced into the mass spectrometer, typically via a direct insertion probe or through a gas chromatograph (GC-MS) for volatile compounds.
- Ionization: Electron Ionization (EI) is a common method for this type of molecule. The sample molecules in the gas phase are bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation.
- Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).
- Detection: The separated ions are detected, and their abundance is recorded.
- Data Processing: A mass spectrum is generated, which is a plot of the relative ion abundance versus the m/z ratio.

Visualizations

Experimental Workflow for Spectroscopic Characterization



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